N-Allyl-5-amino-4-fluoro-2-methyl-benzamide
Description
Properties
IUPAC Name |
5-amino-4-fluoro-2-methyl-N-prop-2-enylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-3-4-14-11(15)8-6-10(13)9(12)5-7(8)2/h3,5-6H,1,4,13H2,2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOPRJVOQAEGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NCC=C)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-amino-4-fluoro-2-methylbenzoic Acid Derivative
A closely related synthetic route is described for 4-amino-2-fluoro-N-methylbenzamide, which shares structural similarities and provides insight into the preparation of the target compound.
- Starting Material: 2-fluoro-4-nitrotoluene.
- Oxidation: The methyl group is oxidized to a carboxylic acid using potassium permanganate in an alkaline aqueous medium with phase transfer catalysts at 75–95°C over 8–18 hours.
- Isolation: The reaction mixture is acidified to pH 2–4 with concentrated hydrochloric acid, precipitating 2-fluoro-4-nitrobenzoic acid with high purity.
This step ensures selective oxidation of the methyl group without affecting the fluorine or nitro substituents.
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxidation | Potassium permanganate, NaOH, phase transfer catalyst | 75–95 | 8–18 | High | TLC monitoring; pH adjusted post-reaction |
Conversion to Benzoyl Chloride and Amidation
- Chlorination: 2-fluoro-4-nitrobenzoic acid is reacted with thionyl chloride in the presence of a chlorination catalyst and organic solvent (e.g., dichloromethane) at 40–85°C for 3–5 hours to form the acid chloride.
- Amination: The acid chloride intermediate is reacted with methylamine gas at temperatures below 0°C to form 2-fluoro-4-nitro-N-methylbenzamide.
- Hydrogenation: Catalytic hydrogenation using Pd/C under 10 atm H2 at room temperature for 12 hours reduces the nitro group to an amino group, yielding 4-amino-2-fluoro-N-methylbenzamide.
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination | Thionyl chloride, catalyst, DCM | 40–85 | 3–5 | ~95 | Reflux; dropwise addition of SOCl2 |
| Amination | Methylamine gas | <0 | 1–2 | High | Reaction solution alkaline; organic solvent removal |
| Hydrogenation | Pd/C catalyst, H2 (10 atm), ethyl acetate | Room temp | 12 | 98.1 | Filtration to recover catalyst; solvent recovery |
This sequence is a clean and efficient process suitable for scale-up, with an overall yield of approximately 68.7% from 2-fluoro-4-nitrotoluene to 4-amino-2-fluoro-N-methylbenzamide.
Introduction of N-Allyl Group
While the above procedure describes N-methyl substitution, the N-allyl substitution in this compound can be achieved by replacing methylamine with allylamine in the amidation step:
- The acid chloride intermediate (prepared as above) is reacted with allylamine under controlled temperature (0–5°C) to form this compound.
- Careful control of reaction conditions prevents side reactions such as polymerization or over-alkylation.
Analytical Data and Purification
- Purity Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product identity.
- Purification: Recrystallization from appropriate solvents (e.g., ethanol) and column chromatography are employed to achieve high purity.
- Characterization: Typical $$ ^1H $$ NMR chemical shifts for methyl and aromatic protons, fluorine coupling constants, and amide NH signals confirm structure.
Summary Table of Preparation Steps for this compound
| Step No. | Intermediate/Product | Key Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| 1 | 5-amino-4-fluoro-2-methylbenzoic acid | Oxidation with KMnO4, NaOH, phase transfer catalyst | 75–95 | 8–18 | High | Acidification to pH 2–4 for precipitation |
| 2 | Acid chloride intermediate | Thionyl chloride, chlorination catalyst, organic solvent | 40–85 | 3–5 | ~95 | Dropwise addition of SOCl2 |
| 3 | N-Allyl benzamide | Allylamine gas or solution | 0–5 | 1–2 | High | Reaction under alkaline conditions |
| 4 | Final product (this compound) | Purification by recrystallization/column chromatography | Ambient | - | - | Confirmed by NMR, TLC |
Research Findings and Notes
- The oxidation step benefits significantly from the addition of sodium hydroxide and phase transfer catalysts, improving yield and purity of the carboxylic acid intermediate.
- The chlorination and amidation steps are optimized to minimize environmental impact by using mild conditions and efficient solvent recovery.
- Catalytic hydrogenation with Pd/C is effective for nitro group reduction without affecting the fluorine substituent or the methyl group.
- Replacement of methylamine with allylamine in amidation allows for the introduction of the N-allyl group, a key structural feature of the target compound.
- The overall synthetic route is amenable to scale-up and industrial production due to its clean process and high yields.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-5-amino-4-fluoro-2-methyl-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or fluoro groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-Allyl-5-amino-4-fluoro-2-methyl-benzamide has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's structure contributes to its interaction with bacterial enzymes, inhibiting their growth effectively.
Case Study: Antibacterial Screening
In a study evaluating the antibacterial efficacy of several derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a lead compound in antibiotic development .
Cancer Research
Anti-cancer Properties
The compound has shown promising results in cancer research, particularly against breast cancer cell lines. Its mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further exploration in anticancer therapies.
Case Study: Apoptosis Induction
A study highlighted that this compound induced apoptosis in MDA-MB-231 breast cancer cells, evidenced by increased annexin V-FITC positivity and significant morphological changes in the cells .
Agricultural Applications
Fungicidal Activity
this compound has been explored for its fungicidal properties, particularly in crop protection against phytopathogenic microorganisms. Its efficacy as a fungicide can be attributed to its ability to disrupt fungal cell wall synthesis.
Case Study: Crop Protection
Research indicates that formulations containing this compound effectively controlled several fungal pathogens affecting crops, thus demonstrating its potential as an agricultural fungicide .
Pharmacological Studies
Enzyme Inhibition
The compound exhibits inhibitory effects on certain enzymes, which are crucial for various biological processes. This characteristic makes it a valuable candidate for drug development targeting enzyme-related diseases.
Case Study: Enzyme Activity
In vitro studies have shown that this compound inhibits carbonic anhydrase IX, an enzyme implicated in tumor progression and metastasis .
Mechanism of Action
The mechanism of action of N-Allyl-5-amino-4-fluoro-2-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit the activity of certain enzymes involved in cell proliferation and survival.
Modulating Receptors: The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pathway Involvement: It may affect pathways related to apoptosis, cell cycle regulation, and DNA repair.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substitution Patterns
The table below compares key structural elements of N-Allyl-5-amino-4-fluoro-2-methyl-benzamide with similar benzamide derivatives:
Key Observations :
- Substituent Diversity: The target compound’s amino group contrasts with halogens (Br, Cl) in others, impacting electronic properties and binding interactions .
- N-Substitution: Allyl vs. benzyl/isopropyl groups affect solubility and steric accessibility.
- Fluorine Positioning : 4-Fluorine in the target compound vs. 2-fluorophenyl in ’s analog alters ring electronics and metabolic stability .
Physicochemical and Reactivity Comparisons
Polarity and Solubility
- The 5-amino group in the target compound increases polarity compared to halogenated analogs (e.g., ’s bromo-fluoro derivative), enhancing aqueous solubility .
- N-Allyl vs. N-Benzyl : Allyl’s smaller size may reduce lipophilicity relative to benzyl, favoring membrane permeability .
Stability and Metabolism
- 4-Fluoro substituent : Reduces oxidative metabolism in the target compound, similar to fluorophenyl groups in .
Biological Activity
N-Allyl-5-amino-4-fluoro-2-methyl-benzamide is a small molecule with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthetic pathways, and relevant research findings.
- Molecular Formula : C₁₁H₁₃FN₂O
- Molecular Weight : 208.23 g/mol
- CAS Number : 1875031-34-7
This compound has been identified as an enzyme inhibitor and receptor modulator. The compound interacts with various biological targets, which can lead to multiple therapeutic applications, including:
- Antiviral Activity : Similar compounds have shown efficacy against various viruses, indicating potential for this compound in antiviral therapies.
- Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation, particularly in hematological malignancies such as leukemia and lymphoma .
- Anti-inflammatory and Antimicrobial Effects : The compound has been linked to anti-inflammatory responses and antimicrobial activity against certain pathogens.
Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Antiviral | Potential effectiveness against various viral infections. |
| Anticancer | Inhibitory effects on cancer cell lines, particularly in hematological cancers. |
| Anti-inflammatory | Modulation of inflammatory pathways. |
| Antimicrobial | Activity against specific bacterial and fungal strains. |
| Antidiabetic | Possible roles in glucose metabolism regulation. |
| Antioxidant | Protection against oxidative stress in cellular models. |
Case Studies
-
Anticancer Activity :
- A study investigated the anticancer effects of related benzamide derivatives, demonstrating that modifications at the amine position can significantly alter their potency against colon carcinoma cells (HCT-116) with IC₅₀ values ranging from 0.07 µM to 0.05 µM for different derivatives .
- The structure-function relationship indicates that the presence of fluorine may enhance the binding affinity to cancer-related targets.
- Antiviral Efficacy :
-
Enzyme Inhibition Studies :
- Preliminary studies indicate that the compound may act as an inhibitor for several enzymes involved in metabolic pathways, which could lead to its application in metabolic disorders.
Synthetic Routes
The synthesis of this compound typically involves:
-
Starting Materials :
- 4-Fluoro-2-methylbenzoic acid
- Allylamine
-
Synthesis Steps :
- Conversion of 4-fluoro-2-methylbenzoic acid to its acid chloride using thionyl chloride.
- Reaction of the acid chloride with allylamine to yield the desired amide product.
Q & A
Q. What standard synthetic routes are available for N-Allyl-5-amino-4-fluoro-2-methyl-benzamide, and what key reaction parameters influence yield?
The synthesis typically involves sequential functionalization of the benzamide core. For example, fluorination at the 4-position can be achieved via electrophilic substitution using a fluorinating agent like Selectfluor, while allylation at the N-position may employ allyl halides under basic conditions (e.g., NaH in DMF). Critical parameters include temperature control (e.g., maintaining 0–5°C during fluorination to minimize side reactions) and stoichiometric ratios of reagents. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is essential to isolate the target compound .
Q. Which spectroscopic techniques are most effective for confirming the structural identity of this compound?
- NMR Spectroscopy : H and C NMR can confirm allyl group integration (δ 5.0–5.8 ppm for vinyl protons) and fluorine substitution (deshielding effects on adjacent carbons).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns consistent with the allyl and fluoro substituents.
- FTIR : Amide C=O stretching (~1650 cm) and N-H bending (~1550 cm) confirm the benzamide backbone .
Q. What preliminary safety assessments should be conducted before handling this compound in the laboratory?
Prior to synthesis, perform a hazard analysis focusing on mutagenicity (e.g., Ames II testing for bacterial reverse mutation) and thermal stability (DSC to detect decomposition temperatures). Use fume hoods for reactions involving volatile intermediates (e.g., allyl halides) and wear nitrile gloves coupled with lab coats to minimize dermal exposure. Mutagenicity data from structurally related anomeric amides suggest moderate risk, comparable to benzyl chloride .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of allylation in the presence of competing amino and fluoro groups?
Regioselective N-allylation can be achieved by:
- Protecting Group Strategy : Temporarily protecting the 5-amino group with a tert-butoxycarbonyl (Boc) moiety before allylation, followed by deprotection under acidic conditions.
- Base Selection : Using non-nucleophilic bases like DBU to minimize side reactions at the electron-deficient 4-fluoro position.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the amide nitrogen. Kinetic studies (monitored via F NMR) can identify optimal reaction timelines .
Q. What experimental approaches are recommended to resolve discrepancies in reported mutagenicity data for benzamide derivatives?
Contradictory mutagenicity results (e.g., Ames test outcomes) may arise from differences in bacterial strains (TA98 vs. TA100) or metabolic activation systems (S9 liver homogenate). To reconcile
- Conduct dose-response studies across multiple concentrations.
- Compare results with structurally analogous compounds (e.g., N-acyloxy-N-alkoxyamides) to establish structure-mutagenicity relationships.
- Validate findings using mammalian cell assays (e.g., micronucleus tests) .
Q. How can the mechanism of action for this compound’s biological activity (e.g., enzyme inhibition) be elucidated?
- Enzyme Assays : Use purified target enzymes (e.g., bacterial PPTases) to measure inhibition kinetics via fluorogenic substrates.
- Molecular Docking : Computational modeling (AutoDock Vina) predicts binding interactions between the compound’s allyl/fluoro groups and enzyme active sites.
- Site-Directed Mutagenesis : Identify critical residues in the enzyme’s binding pocket by introducing mutations and assessing activity loss .
Q. What strategies improve the scalability of this compound synthesis while maintaining purity?
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for fluorination and allylation steps, reducing side product formation.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time.
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use .
Methodological Considerations
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Forced Degradation : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS.
- Light Sensitivity : Use amber vials and assess photostability under ICH Q1B guidelines (exposure to 1.2 million lux hours).
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis determines moisture uptake, guiding storage recommendations (desiccants, inert atmosphere) .
Q. What computational tools are available to predict the physicochemical properties of this compound?
- LogP/Dissociation Constants : Use MarvinSketch or ACD/Labs to estimate lipophilicity and pKa.
- Thermodynamic Solubility : COSMO-RS predicts solubility in diverse solvents based on quantum chemical calculations.
- ADMET Profiling : SwissADME or ADMET Predictor evaluates absorption, metabolism, and toxicity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
